molecular formula C4H8N4O2 B12815002 2-Oxoimidazolidine-1-carbohydrazide CAS No. 64341-24-8

2-Oxoimidazolidine-1-carbohydrazide

Cat. No.: B12815002
CAS No.: 64341-24-8
M. Wt: 144.13 g/mol
InChI Key: AFEQWZSSIMFBHP-UHFFFAOYSA-N
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Description

2-Oxoimidazolidine-1-carbohydrazide is a heterocyclic compound that features an imidazolidine ring with a keto group at the 2-position and a carbohydrazide group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxoimidazolidine-1-carbohydrazide typically involves the reaction of 2-oxoimidazolidine-1-carbonyl chloride with hydrazine derivatives. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions . The reaction can be represented as follows:

2-Oxoimidazolidine-1-carbonyl chloride+Hydrazine derivativeThis compound\text{2-Oxoimidazolidine-1-carbonyl chloride} + \text{Hydrazine derivative} \rightarrow \text{this compound} 2-Oxoimidazolidine-1-carbonyl chloride+Hydrazine derivative→this compound

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products .

Chemical Reactions Analysis

Types of Reactions: 2-Oxoimidazolidine-1-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The carbohydrazide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Oxoimidazolidine-1-carbohydrazide involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. This inhibition can be reversible or irreversible, depending on the nature of the interaction . The compound’s biological activity is often mediated through its ability to form stable complexes with metal ions, which can disrupt essential biological processes .

Comparison with Similar Compounds

Uniqueness: 2-Oxoimidazolidine-1-carbohydrazide is unique due to its specific combination of the imidazolidine ring and carbohydrazide group, which imparts distinct chemical reactivity and biological activity. Its ability to form stable metal complexes and its diverse range of applications make it a valuable compound in various fields of research .

Biological Activity

2-Oxoimidazolidine-1-carbohydrazide is a compound that has garnered attention for its diverse biological activities, including antimicrobial, insecticidal, and potential therapeutic effects in neurodegenerative diseases. This article provides a detailed overview of its biological activity, supported by research findings, case studies, and data tables.

This compound features an imidazolidine ring structure combined with a carbohydrazide moiety. This unique combination contributes to its reactivity and biological properties. The compound can undergo various chemical reactions, such as oxidation and reduction, which may influence its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. For instance, studies have shown that derivatives of this compound demonstrate efficacy against various bacterial strains. A notable study reported that certain synthesized derivatives displayed antibacterial activity with Minimum Inhibitory Concentrations (MIC) as low as 1.5 µg/mL against Staphylococcus aureus.

Insecticidal Properties

The insecticidal activity of this compound has also been explored. In a study focusing on mosquito larvae, compounds derived from this structure exhibited adulticidal activity with mortality rates exceeding 80% at concentrations of 5 µg per mosquito . The most potent compounds had LD50 values around 2.80 µg per mosquito, indicating their potential as effective insecticides.

Cholinesterase Inhibition

Recent research has highlighted the potential of this compound as a cholinesterase inhibitor, which is particularly relevant in the context of Alzheimer's disease. A study found that certain derivatives had IC50 values for acetylcholinesterase (AChE) inhibition as low as 0.023 µM, suggesting strong inhibitory activity comparable to established drugs like donepezil .

The mechanism by which this compound exerts its biological effects often involves interaction with specific molecular targets. For example, as an enzyme inhibitor, it binds to the active site of target enzymes, thus preventing substrate binding and catalytic activity. This inhibition can be reversible or irreversible depending on the nature of the interaction.

Case Studies

Case Study 1: Antibacterial Activity Assessment

In one study, a series of new ligands including this compound were synthesized and tested for their antibacterial properties. The results indicated that several derivatives showed promising activity against both Gram-positive and Gram-negative bacteria, with varying degrees of effectiveness based on structural modifications .

Case Study 2: Cholinesterase Inhibition in Alzheimer’s Disease

A molecular docking study was conducted to evaluate the binding affinity of synthesized derivatives of this compound to AChE. The findings suggested that specific substitutions on the aromatic ring significantly enhanced inhibitory activity, providing insights into the design of new therapeutic agents for Alzheimer’s disease .

Comparative Analysis with Similar Compounds

Compound TypeBiological ActivityNotes
1,3,4-Oxadiazole Derivatives Antimicrobial, AntitumoralSimilar structural features; varied activities depending on substitutions .
Hydrazone Derivatives Enzyme InhibitionShares the carbohydrazide group; used in similar therapeutic applications .
Unique Features Diverse ApplicationsUnique combination of imidazolidine and carbohydrazide enhances reactivity.

Properties

CAS No.

64341-24-8

Molecular Formula

C4H8N4O2

Molecular Weight

144.13 g/mol

IUPAC Name

2-oxoimidazolidine-1-carbohydrazide

InChI

InChI=1S/C4H8N4O2/c5-7-4(10)8-2-1-6-3(8)9/h1-2,5H2,(H,6,9)(H,7,10)

InChI Key

AFEQWZSSIMFBHP-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=O)N1)C(=O)NN

Origin of Product

United States

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